molecular formula C12H15N B3321242 2-butyl-1H-indole CAS No. 13228-37-0

2-butyl-1H-indole

Cat. No. B3321242
Key on ui cas rn: 13228-37-0
M. Wt: 173.25 g/mol
InChI Key: CLYFXKBQNAQDOJ-UHFFFAOYSA-N
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Patent
US06750240B2

Procedure details

o-Toluidine (55 g) was mixed with 100 ml dry pyridine and 200 ml dry tetrahydrofuran in a 1-L 3-necked round bottom flask fitted with a Trubore stirrer, thermometer and a dropping funnel, under nitrogen. Then, with cooling in a refrigerated bath, valeryl chloride (60.3 g) was added dropwise over 1 hour. The mixture was stirred for another hour at room temperature and then poured onto 500 g ice and water. The precipitate was washed repeatedly with water on a Buchner funnel. The precipitate (88.9 g, 93%) was cyclized according to Verley and Bedure, 1925, Bull. Soc. Chim. Fr. (37): 190 to afford 2-n-butyl indole (67.4 g, 84%) as a very slightly yellow oil.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
60.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.N1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O1CCCC1.C(Cl)(=O)CCCC>O>[CH2:11]([C:10]1[NH:1][C:2]2[C:3]([CH:8]=1)=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
100 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
60.3 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for another hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a Trubore stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Then, with cooling in a refrigerated bath
WASH
Type
WASH
Details
The precipitate was washed repeatedly with water on a Buchner funnel

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCC)C=1NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 67.4 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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